molecular formula C12H14O3 B8683783 2-Methyl-4-oxo-4-(p-tolyl)butyric acid

2-Methyl-4-oxo-4-(p-tolyl)butyric acid

Cat. No. B8683783
M. Wt: 206.24 g/mol
InChI Key: UEOKILRKFFJCLT-UHFFFAOYSA-N
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Patent
US05277709

Procedure details

Aluminium trichloride (50.7 g, 0.38 mol) is added, portionwise, over 15 min, to a solution of methylsuccinic anhydride (20 g, 0.175 mol), toluene (32.3 g, 0.35 mol) and nitrobenzene (100 ml). The reaction mixture is stirred for 3 hours and then warmed to 80° C. for half an hour. On cooling, it is quenched with water (75 ml) and then conc HCl (30 ml). The solid ppt. is filtered, dissolved in Na2CO3 solution, washed with CH2Cl2, re-acidified and the product filtered to yield 23.4 g of 3-(4-methylbenzoyl)-2-methyl-propionic acid as a white solid, m.p. 168°-170°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
32.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[CH3:5][CH:6]1[CH2:11][C:10](=[O:12])[O:9][C:7]1=[O:8].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[N+](C1C=CC=CC=1)([O-])=O>[CH3:19][C:13]1[CH:18]=[CH:17][C:16]([C:10]([CH2:11][CH:6]([CH3:5])[C:7]([OH:9])=[O:8])=[O:12])=[CH:15][CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC1C(=O)OC(C1)=O
Step Three
Name
Quantity
32.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
it is quenched with water (75 ml)
FILTRATION
Type
FILTRATION
Details
is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in Na2CO3 solution
WASH
Type
WASH
Details
washed with CH2Cl2
FILTRATION
Type
FILTRATION
Details
re-acidified and the product filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC=C(C(=O)CC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.